

Application Note: A Scalable Synthesis of Trans-3-Aminochroman-4-ol

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Compound of Interest

Compound Name: *Trans-3-aminochroman-4-ol*

Cat. No.: *B15314177*

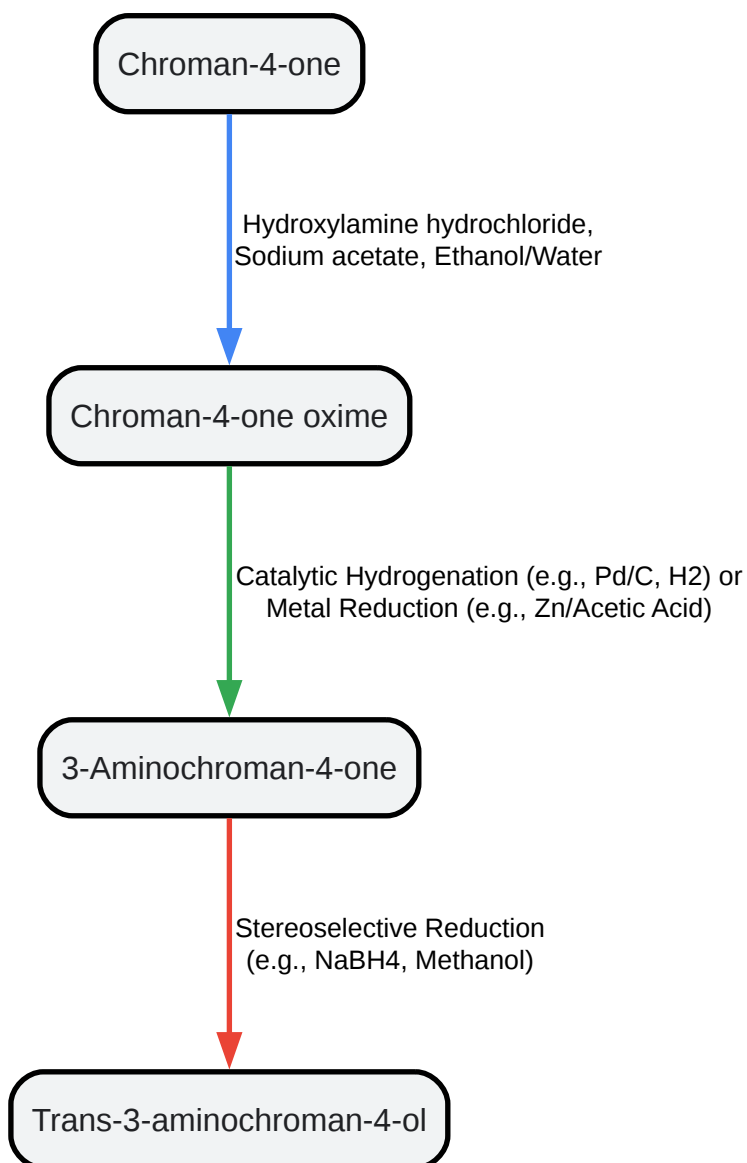
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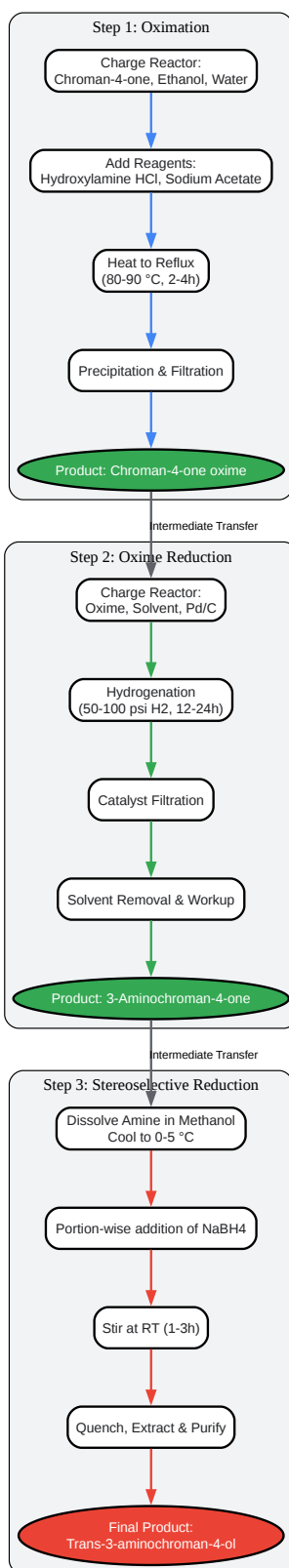
Introduction

Trans-3-aminochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the potassium channel opener, Cromakalim. The stereochemical arrangement of the amino and hydroxyl groups is crucial for its biological activity, necessitating a robust and stereoselective synthetic route. This application note details a scalable, multi-step synthesis of **trans-3-aminochroman-4-ol**, optimized for high yield and purity on a larger scale. The described protocol focuses on a common and efficient pathway commencing from the readily available starting material, chroman-4-one.

Overall Reaction Scheme

The synthesis proceeds through three main steps: oximation of chroman-4-one, followed by reduction of the oxime to the corresponding amine, and finally, a stereoselective reduction of the ketone to the desired trans-alcohol.





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